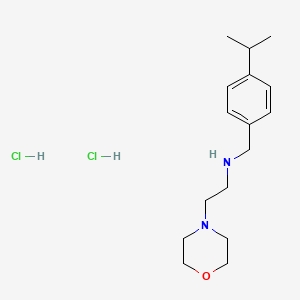![molecular formula C25H26N2O2 B4406651 N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide
Übersicht
Beschreibung
N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide, commonly known as DPA, is a synthetic compound that belongs to the family of amides. DPA is widely used in scientific research due to its ability to inhibit the activity of metalloproteinases (MMPs), which are enzymes that play a crucial role in various biological processes, including tissue remodeling, inflammation, and cancer progression.
Wirkmechanismus
DPA inhibits the activity of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide by binding to the active site of the enzyme. This compound are zinc-dependent endopeptidases that cleave ECM proteins, such as collagen and elastin. DPA binds to the zinc ion in the active site of the enzyme, preventing it from catalyzing the cleavage of ECM proteins. DPA has been shown to be a competitive inhibitor of this compound, meaning that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA inhibits the migration and invasion of cancer cells by inhibiting the activity of this compound. DPA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. In vivo studies have shown that DPA reduces the severity of inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. DPA is also a potent inhibitor of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide and has been shown to be effective in inhibiting the activity of various this compound. However, DPA also has some limitations. It is a synthetic compound and may not accurately reflect the activity of natural inhibitors of this compound. Additionally, DPA may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of DPA in scientific research. One potential application is in the development of therapeutics for cancer and inflammatory diseases. N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide play a crucial role in the progression of cancer and inflammation, and inhibitors of this compound, such as DPA, have shown promise in preclinical studies. Another potential application is in the development of biomaterials for tissue engineering. ECM proteins, such as collagen and elastin, play a crucial role in tissue remodeling, and inhibitors of this compound, such as DPA, could be used to control the degradation of ECM proteins in biomaterials. Finally, further studies are needed to better understand the mechanism of action of DPA and its potential off-target effects, which could help to optimize its use in scientific research.
Wissenschaftliche Forschungsanwendungen
DPA is primarily used in scientific research as an inhibitor of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide. This compound are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix (ECM) proteins. This compound play a crucial role in various biological processes, including tissue remodeling, inflammation, and cancer progression. DPA inhibits the activity of this compound by binding to the active site of the enzyme, preventing it from degrading ECM proteins. DPA has been shown to be effective in inhibiting the activity of various this compound, including MMP-2, MMP-9, and MMP-13.
Eigenschaften
IUPAC Name |
N-[2-[(2,2-diphenylacetyl)amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-3-18-23(28)26-21-16-10-11-17-22(21)27-25(29)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,24H,2-3,18H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJULUQKVWCZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4406571.png)
![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4406576.png)

![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)
![2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)



![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)

![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)

![N-(2,6-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406665.png)